Bipinnatin
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Overview
Description
Bipinnatin is a diterpene compound isolated from the bipinnate sea plume, Antillogorgia bipinnata, a sea fan found in the eastern Caribbean Sea . It is one of the structurally simplest furanocembrenolides and is speculated to be a biosynthetic precursor to a wide array of cembrenolides along with its dehydroxylated analog, rubifolide .
Preparation Methods
The total synthesis of bipinnatin J has been achieved through a concise route that features the use of a silver ion-promoted S(N)1-type gamma-alkylation of a siloxyfuran and a diastereoselective chromium (II)-mediated macrocyclization . The synthesis involves several key steps:
Gamma-alkylation: A silver ion-promoted S(N)1-type gamma-alkylation of a siloxyfuran.
Macrocyclization: A diastereoselective chromium (II)-mediated macrocyclization to form the macrocyclic structure of this compound J.
Chemical Reactions Analysis
Bipinnatin undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
Bipinnatin exerts its effects by irreversibly inhibiting nicotinic acetylcholine receptors. It forms a covalent bond with a tyrosine residue at position 190 in the alpha-subunit of the receptor . This inhibition is achieved through a bimolecular reaction that selectively inhibits one of the two acetylcholine-binding sites on the receptor .
Comparison with Similar Compounds
Bipinnatin is part of a family of naturally occurring marine neurotoxins known as the lophotoxins. Similar compounds include:
Lophotoxin: Another marine neurotoxin that irreversibly inhibits nicotinic acetylcholine receptors.
This compound B: A structurally related compound with similar neurotoxic properties.
Pinnatin A: A compound with a contracted, 12-membered ring framework, compared to the 14-membered ring of this compound.
This compound’s uniqueness lies in its simpler structure and its role as a biosynthetic precursor to a wide array of cembrenolides .
Properties
CAS No. |
33649-13-7 |
---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(3aS,6S,6aS,7R,9aR,9bR)-7-hydroxy-6,9a-dimethyl-3-methylidene-3a,4,5,6,6a,7,8,9b-octahydroazuleno[8,7-b]furan-2,9-dione |
InChI |
InChI=1S/C15H20O4/c1-7-4-5-9-8(2)14(18)19-13(9)15(3)11(17)6-10(16)12(7)15/h7,9-10,12-13,16H,2,4-6H2,1,3H3/t7-,9-,10+,12+,13+,15+/m0/s1 |
InChI Key |
WFMZXKFPRCNRAW-ICJWCHSRSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@H]([C@]3([C@H]1[C@@H](CC3=O)O)C)OC(=O)C2=C |
Canonical SMILES |
CC1CCC2C(C3(C1C(CC3=O)O)C)OC(=O)C2=C |
Origin of Product |
United States |
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